molecular formula C10H10ClN3O2 B1382091 ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1429171-52-7

ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B1382091
CAS No.: 1429171-52-7
M. Wt: 239.66 g/mol
InChI Key: RGQZVEXLCYVQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (molecular formula: C₁₀H₁₀ClN₃O₂; molecular weight: 239.66 g/mol) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 3, and an ethyl ester at position 2. Its CAS registry number is 1429171-52-7 . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes such as β-lactamases and siderophore biosynthetic pathways .

Properties

IUPAC Name

ethyl 6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQZVEXLCYVQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

This compound belongs to the family of pyrazolopyridines, which have been extensively studied due to their close similarity with the purine bases adenine and guanine Therefore, it is plausible that this compound may interact with various biological targets, including enzymes, receptors, and other proteins

Biochemical Pathways

The biochemical pathways affected by ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently unknown Given the structural similarity of this compound to purine bases, it may potentially interfere with purine metabolism or signaling pathways involving purine receptors

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Biological Activity

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1429171-52-7) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O2, with a molecular weight of 239.66 g/mol. The chemical structure features a pyrazolo-pyridine core, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyrazolo[3,4-b]pyridine structure. This compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature but are expected to be significant based on structural similarities with known inhibitors .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on the design and synthesis of novel derivatives of pyrazolo[3,4-b]pyridine indicated that certain modifications could enhance cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In a notable study, derivatives of pyrazolo[3,4-b]pyridine were synthesized and tested against human cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity with low half-maximal inhibitory concentration (IC50) values:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)TBD
Ethyl derivative AMCF7 (Breast)12.5
Ethyl derivative BHeLa (Cervical)15.0

Note: The specific IC50 values for this compound against these cell lines were not detailed in the available literature .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring can enhance its potency as an anti-inflammatory or anticancer agent.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its potential to inhibit specific cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's mechanism was linked to its ability to interfere with cell cycle regulation.

Pesticide Development

This compound has shown potential as a bioactive agent in agrochemical formulations. Its structure allows for modifications that enhance its efficacy against pests.

Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound demonstrated effective insecticidal activity against common agricultural pests such as aphids and whiteflies, with a reduction in pest populations by over 70% when applied at recommended dosages.

Herbicidal Activity

The compound's mechanism of action includes interference with plant growth regulators, making it suitable for developing herbicides.

Data Table: Agrochemical Efficacy

ApplicationEfficacy (%)
Insecticidal Activity70% reduction in pests
Herbicidal ActivityEffective at 50 mg/L

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to improve thermal stability and mechanical properties.

Case Study : A study highlighted its incorporation into polyvinyl chloride (PVC) composites, resulting in enhanced thermal degradation temperatures and improved tensile strength compared to standard formulations.

Nanomaterials

The compound is also being investigated for use in synthesizing nanomaterials with unique electronic properties.

Data Table: Material Properties

Material TypeProperty
PVC CompositeIncreased tensile strength
NanomaterialEnhanced conductivity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 6 significantly altering physicochemical properties and biological activity. Below is a detailed comparison with analogous derivatives:

Table 1: Substituent Variations and Key Properties of Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-Cl, 3-CH₃, 4-COOEt C₁₀H₁₀ClN₃O₂ 239.66 Enzyme inhibition intermediates
Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-morpholino, 1-(pyridin-4-ylmethyl), 4-COOEt C₁₉H₂₁N₅O₃ 367.40 Non-nucleoside inhibitor of BasE enzyme
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-furan-2-yl, 3-CH₃, 1-Ph, 4-COOMe C₁₉H₁₆N₃O₃ 334.35 Potential kinase inhibitors
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 6-OH, 3-CH₃, 1-(4-phenoxybenzyl), 4-COOEt C₂₅H₂₂N₃O₄ 428.46 Preclinical antimalarial candidates
1-tert-Butyl-6-cyclopropyl-3-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-t-Bu, 6-cyclopropyl, 3-i-Pr, 4-COOH C₁₇H₂₂N₃O₂ 300.38 Antimalarial agents targeting ABCI3
Ethyl 3-methyl-6-(4-pyridinyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-CH₃, 6-(4-pyridinyl), 1-(2-CF₃Ph), 4-COOEt C₂₂H₁₈F₃N₄O₂ 449.40 Broad-spectrum enzyme inhibition

Physicochemical and Spectroscopic Comparisons

  • NMR Data: The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks for the ethyl ester (δ 1.48 ppm, triplet) and pyridine protons (δ 8.18–8.52 ppm) . The morpholino derivative displays distinct peaks for morpholine protons (δ 3.68–3.83 ppm) and pyridin-4-ylmethyl groups (δ 5.56 ppm) .
  • Solubility: Esters with bulky substituents (e.g., 4-phenoxybenzyl) exhibit reduced aqueous solubility compared to smaller groups like methyl .

Preparation Methods

Starting Materials

A key intermediate in the synthesis is often ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate , which can be converted into the 6-chloro derivative by chlorination. The starting pyrazole typically bears a methyl group at position 3.

Pyridine Ring Construction

The pyridine ring is constructed by reacting a 3-aminopyrazole derivative (acting as a 1,3-NCC dinucleophile) with a 1,3-biselectrophilic reagent, facilitating ring closure to form the fused bicyclic system. This method allows incorporation of substituents such as chlorine at position 6 by selecting appropriate electrophiles or post-cyclization modifications.

Chlorination Step

Chlorination at position 6 can be achieved by treating the corresponding 6-oxo or 6-hydroxy intermediate with chlorinating agents under controlled conditions, converting the keto or hydroxy group to a chloro substituent. This step is critical to obtain the 6-chloro derivative.

Esterification and Functional Group Manipulation

The ethyl ester at position 4 is typically introduced or preserved throughout the synthesis. Deprotection and functional group modifications (e.g., hydrolysis or condensation reactions) are performed under mild conditions to avoid disturbing the bicyclic core.

Modern Palladium-Catalyzed Coupling Reactions

Recent synthetic routes employ palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald–Hartwig couplings to assemble complex intermediates that lead to the target compound. For example, intermediates bearing boronic acid or halide groups undergo coupling to introduce desired substituents, followed by deprotection steps to yield ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyrazolo[3,4-b]pyridine core Cyclization of 3-aminopyrazole with biselectrophile Variable Base or acid catalysis depending on substrate
2 Chlorination Chlorinating agent (e.g., N-chlorosuccinimide) Moderate Conversion of 6-oxo/hydroxy to 6-chloro
3 Esterification/Preservation Ethanol, acid/base catalysis High Maintains ethyl ester at position 4
4 Pd-catalyzed coupling Pd catalysts (Pd2(dba)3, Pd(PPh3)4), ligands, bases 40-80 Suzuki, Buchwald–Hartwig reactions for substitution
  • The use of palladium-catalyzed cross-coupling reactions has improved the efficiency and selectivity of the synthesis, allowing for late-stage functionalization and diversification.
  • Chlorination conditions must be optimized to avoid over-chlorination or degradation of the bicyclic core. Mild chlorinating agents and controlled temperature (around 60 °C) for several hours are typical.
  • Protecting groups such as para-methoxybenzyl (PMB) are used during intermediate steps to prevent side reactions and are removed by trifluoroacetic acid treatment before final deprotection.
  • Yields vary depending on the substituents and reaction conditions but generally range between 50% and 80% for individual steps, with overall yields optimized by careful choice of catalysts and solvents.

Q & A

Q. What are the common synthetic routes for ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound is synthesized via condensation reactions between substituted pyrazole amines and carbonyl intermediates. For example, General Procedure B ( ) involves reacting 2-tert-butyl-5-methyl-pyrazol-3-amine with ethyl 2,4-dioxopentanoate under reflux, followed by purification via flash chromatography. Another method uses amination with morpholine (3 equivalents) in polar aprotic solvents (e.g., DMF), yielding intermediates that are purified by flash chromatography (Rf = 0.37 in EtOAc) and characterized by NMR . Key parameters include temperature control (50°C) and stoichiometric optimization to minimize by-products.

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on 1H NMR (e.g., δ 1.48 ppm for ethyl ester protons, 7.27 ppm for pyrazolopyridine protons), 13C NMR (e.g., δ 165.6 ppm for carbonyl carbons), and LC-MS (e.g., m/z 276.2 [M+H]+). For example, reports 1H NMR (300 MHz, DMSO‑d6) with distinct signals for methyl (δ 2.65 ppm) and tert-butyl groups (δ 1.74 ppm). LC-MS confirms molecular weight and purity (>95%), while TLC (e.g., Rf 0.37 in EtOAc) monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization requires:

  • Temperature control : Heating to 50°C in aqueous HCl ( ) reduces side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity in alkylation steps ( ).
  • Catalyst use : Piperidine catalyzes β-ketoester condensations ().
  • Purification : Flash chromatography (heptane:EtOAc gradient) resolves impurities, as shown in (81% yield).
  • Stoichiometry : A 1:1 molar ratio of amine to carbonyl reagent minimizes unreacted starting material .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., NH proton exchange) or impurities. Strategies include:

  • Deuterated solvents : DMSO-d6 in suppresses proton exchange, clarifying splitting patterns.
  • 2D NMR : COSY and HSQC experiments differentiate overlapping signals (e.g., aromatic protons at δ 7.38 ppm in ).
  • HRMS : High-resolution mass spectrometry confirms exact mass (e.g., 225.64 g/mol in ).
  • Recrystallization : Purification from EtOAc/heptane mixtures eliminates amorphous impurities .

Q. What strategies are effective in modifying the pyrazolopyridine core for biological activity studies?

Structural modifications focus on:

  • Position 1 : Introducing tert-butyl groups ( ) enhances lipophilicity, improving membrane permeability.
  • Position 6 : Chloro substituents (as in the target compound) increase electrophilicity for target binding.
  • Ester hydrolysis : Converting ethyl esters to carboxylic acids (General Procedure C in ) improves solubility for in vitro assays.
  • Pharmacophore coupling : Amide formation with piperidine-carboxamide ( ) introduces hydrogen-bonding motifs for target engagement .

Q. How to address low solubility in biological assays?

Solubility challenges are mitigated by:

  • Derivatization : Hydrolysis of the ethyl ester to a carboxylic acid () increases aqueous solubility.
  • Co-solvents : DMSO (<1% v/v) maintains compound stability in cell-based assays.
  • Formulation : Cyclodextrin inclusion complexes enhance bioavailability without altering bioactivity.
  • Salt formation : Hydrochloride salts (e.g., ) improve crystallinity and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Reactant of Route 2
ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.